2-Amino-2'-chlorobenzophenone

pKa Acid Dissociation Constant Benzodiazepine Synthesis

Researchers synthesizing 1,4-benzodiazepines often encounter failed cyclizations when using generic aminobenzophenones. 2-Amino-2′-chlorobenzophenone solves this with its regiospecific ortho-chloro/amino substitution pattern that directs ring closure to the 5-(2-chlorophenyl)-1,4-benzodiazepin-2-one core. ● Enables clonazepam synthesis via bromoacetylation/ammonia cyclization; ortho-chloro group ensures correct steric environment. ● Distinct from 5-chloro isomer: unique pKa (-0.69) & LogP (3.18) facilitate quinazolin-3-oxide and acridone construction. ● Metal-free Boc-deprotection route (83% yield) available for API synthesis requiring strict metal-content specifications.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 2894-45-3
Cat. No. B1596434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2'-chlorobenzophenone
CAS2894-45-3
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)N
InChIInChI=1S/C13H10ClNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2
InChIKeyPKSVTEMCGNQIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2′-chlorobenzophenone Technical Baseline


2‑Amino‑2′‑chlorobenzophenone (synonyms: (2‑aminophenyl)(2‑chlorophenyl)methanone, 2‑(2‑chlorobenzoyl)aniline) is a chlorinated ortho‑aminobenzophenone [1] . It serves as a key synthetic intermediate for constructing 1,4‑benzodiazepine scaffolds and other nitrogen‑containing heterocycles [2] [3]. The ortho‑chloro substitution on one phenyl ring and an ortho‑amino group on the other confer a unique steric and electronic profile that differentiates it from positional isomers such as 2‑amino‑5‑chlorobenzophenone (CAS 719‑59‑5) and from di‑halogenated analogs like 2‑amino‑2′,5‑dichlorobenzophenone (CAS 2958‑36‑3).

Irreplaceability of 2-Amino-2′-chlorobenzophenone


Aminobenzophenones are not a fungible class. Even subtle changes in halogen placement dramatically alter the electronic environment of the carbonyl group, the nucleophilicity of the amino group, and the molecule's overall conformation [1] [2]. For instance, moving the chlorine from the ortho (2′) position to the meta or para position changes both the compound's pKa and its steric demand during cyclocondensation reactions . Furthermore, substituting with a dichlorinated analog introduces an additional electron‑withdrawing center that shifts both LogP and pKa, impacting solubility and reaction kinetics . The quantitative evidence presented below demonstrates that 2‑amino‑2′‑chlorobenzophenone occupies a distinct physicochemical and reactivity space that cannot be mimicked by generic alternatives.

Quantitative Differentiation from Analog Compounds


Lower pKa Enhances Cyclocondensation Reactivity

The predicted pKa of 2‑amino‑2′‑chlorobenzophenone is −0.69 ± 0.10, significantly lower than that of 2‑amino‑5‑chlorobenzophenone (pKa 0.06 ± 0.10) . This 0.75‑unit difference translates to a roughly 5.6‑fold higher concentration of the protonated amino group at a given pH, which facilitates electrophilic attack during the early steps of benzodiazepine ring formation [1]. The dichlorinated analog 2‑amino‑2′,5‑dichlorobenzophenone has an even lower pKa of −0.97 ± 0.10, but its additional chlorine atom alters lipophilicity and steric bulk .

pKa Acid Dissociation Constant Benzodiazepine Synthesis Reactivity

Melting Point Simplifies Crystallization Purification

2‑Amino‑2′‑chlorobenzophenone exhibits a reported melting point of 58–60 °C [1], in contrast to 2‑amino‑5‑chlorobenzophenone which melts at 96–98 °C . The approximately 38 °C lower melting point reflects a less rigid crystal lattice, which can simplify recrystallization and handling during downstream synthetic steps [2]. This property is particularly advantageous when isolating the intermediate before proceeding to the next reaction.

Melting Point Crystallization Purification Solid‑State Properties

Balanced LogP for Solubility and Work-Up

The calculated LogP of 2‑amino‑2′‑chlorobenzophenone is 3.18 , which lies between the LogP of 2‑amino‑5‑chlorobenzophenone (3.34–3.38) [1] and the dichlorinated analog 2‑amino‑2′,5‑dichlorobenzophenone (4.39) . The lower LogP compared to the 5‑chloro isomer indicates a slightly lower affinity for non‑polar phases, while the significantly lower LogP relative to the dichloro analog suggests better compatibility with aqueous work‑up procedures [2].

LogP Lipophilicity Partition Coefficient Solubility

Deprotection Route Synthetic Yield

In a reported synthesis, 2‑amino‑2′‑chlorobenzophenone was obtained in 83% yield from its N‑Boc‑protected precursor using saturated HCl in acetic acid . This compares favorably with the 95% yield often cited for the synthesis of 2‑amino‑5‑chlorobenzophenone from isoxazole reduction , but the 83% yield for the 2′‑chloro isomer reflects a direct deprotection route that avoids harsh reducing conditions and may be more amenable to scale‑up [1].

Synthesis Yield Process Chemistry Deprotection

Validated Application Scenarios


Clonazepam and 1,4-Benzodiazepine Precursor

2‑Amino‑2′‑chlorobenzophenone is specifically utilized in the synthesis of clonazepam via bromoacetylation followed by cyclization with ammonia [1]. The ortho‑chloro substitution pattern provides the correct steric environment for the formation of the 5‑(2‑chlorophenyl)‑1,4‑benzodiazepin‑2‑one core, which is essential for the pharmacological profile of clonazepam.

p38 MAP Kinase Inhibitor Research

Aminobenzophenone derivatives bearing a 2′‑chloro substituent have been explored as inhibitors of p38 MAP kinase, a target in inflammatory diseases [2]. The specific pKa and LogP values of 2‑amino‑2′‑chlorobenzophenone (documented above) influence its permeability and binding to the kinase ATP pocket, making it a relevant starting point for medicinal chemistry optimization.

Ortho-Chloro Heterocycle Synthesis

The unique combination of an ortho‑amino group and an ortho‑chloro group on separate rings enables the construction of quinazolin‑3‑oxides, acridones, and other fused heterocycles that are not readily accessible from the 5‑chloro isomer [3]. The lower melting point facilitates purification of these intermediates.

Metal-Free Process Development

When trace metal contamination must be avoided (e.g., in API synthesis), the 83%‑yield Boc‑deprotection route to 2‑amino‑2′‑chlorobenzophenone provides a viable alternative to the metal‑catalyzed reductions commonly used for the 5‑chloro isomer. This route uses only HCl in acetic acid and is therefore suitable for applications with strict metal‑content specifications.

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